3-アミノ-5-フルオロ安息香酸メチル

概要

説明

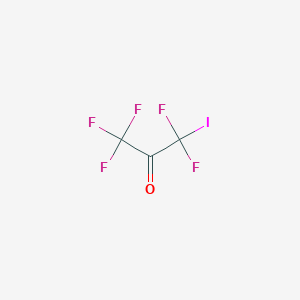

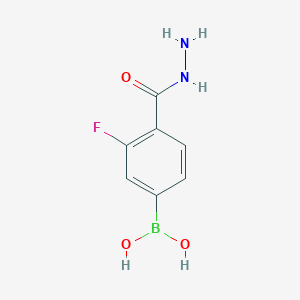

Methyl 3-amino-5-fluorobenzoate is a chemical compound that has been the subject of various research studies due to its potential applications in pharmaceuticals and as an intermediate in organic synthesis. The compound is characterized by the presence of an amino group and a fluorine atom on a benzene ring which is also esterified with a methoxy group. This structure is a key feature in its reactivity and its biological properties.

Synthesis Analysis

The synthesis of Methyl 3-amino-5-fluorobenzoate involves a series of reactions starting from 3-fluorobenzoic acid. An optimal synthesis route has been identified, which includes nitrification, esterification, and hydronation steps. The yield of this process was reported to be 81%, and the purity of the product was confirmed by various analytical methods including melting point determination, infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and gas chromatography-mass spectrometry (GC-MS) .

Molecular Structure Analysis

The molecular structure of Methyl 3-amino-5-fluorobenzoate and related compounds has been extensively studied. X-ray diffraction techniques, along with theoretical calculations such as density functional theory (DFT), have been employed to understand the geometrical parameters and the electronic properties of these molecules. These studies provide insights into the molecular conformations and the intermolecular interactions that can influence the compound's reactivity and biological activity .

Chemical Reactions Analysis

Methyl 3-amino-5-fluorobenzoate can undergo various chemical reactions due to the presence of reactive functional groups. For instance, the amino group can participate in the formation of amides or other nitrogen-containing heterocycles. The fluorine atom can influence the electronic properties of the molecule, affecting its reactivity in substitution reactions. The ester group also offers a site for hydrolysis or transesterification reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of Methyl 3-amino-5-fluorobenzoate are crucial for its handling and application in different chemical processes. The melting point, solubility, and stability are important parameters that have been characterized. The compound's reactivity is also influenced by its electronic structure, as indicated by the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These properties are essential for predicting the behavior of the compound under various conditions and for designing new compounds with desired properties .

科学的研究の応用

医薬品開発

3-アミノ-5-フルオロ安息香酸メチル: は、アミノ酸誘導体の特性を持つことから製薬業界で利用されています。より複雑な化合物の合成におけるビルディングブロックとして機能します。 薬物分子への組み込みにより、治療薬の薬物動態特性を向上させることができます。例えば、吸収、分布、代謝、排泄 (ADME) プロファイルを改善します .

食品化学

食品化学において、この化合物は香料合成の前駆体として応用されています。そのアミノ基は様々な反応を起こし、食品製品に風味や香りを与える化合物となります。 分子中のフッ素原子は、芳香族系の電子特性を変え、風味プロファイルに影響を与える可能性があります .

材料科学

3-アミノ-5-フルオロ安息香酸メチル: は、材料科学において新規高分子材料の開発に使用できます。 アミノ基は重合反応に関与し、自動車や航空宇宙など様々な産業で潜在的な応用を持つ新しいタイプの樹脂やプラスチックを生み出します .

染料および顔料工業

この化合物の構造は、染料や顔料の合成に適しています。アミノ基とフルオロ安息香酸基の両方が存在することで、繊維、インク、コーティングに使用される特定の特性を持つ着色料を作成できます。 フッ素原子は、染料の耐光性と耐薬品性に寄与します .

農薬研究

農薬研究において、3-アミノ-5-フルオロ安息香酸メチル は、除草剤や殺虫剤の合成における前駆体となり得ます。 フッ素原子はこれらの化合物の生物活性を高め、より低い濃度で効果的にし、環境への影響を軽減する可能性があります .

分析化学

この化合物は、クロマトグラフィー分析における標準物質または試薬として使用できるため、分析化学でも重要です。 明確な構造と特性により、高性能液体クロマトグラフィー (HPLC) で分析方法の較正と効率のテストに適しています .

有機合成

有機合成において、3-アミノ-5-フルオロ安息香酸メチル は、複雑な有機分子の構築における中間体として価値があります。 その反応性により選択的な変換が可能となり、幅広い医薬品、農薬、有機材料の合成が可能になります .

生物医学研究

最後に、生物医学研究では、この化合物がフッ素-18で標識できることから、陽電子放出断層撮影 (PET) イメージングに使用できる候補となっています。 このアプリケーションは、体内の標識された化合物の生体内分布を追跡することで、病気の診断とモニタリングに役立ちます .

Safety and Hazards

Methyl 3-amino-5-fluorobenzoate is harmful to aquatic life with long-lasting effects . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . Store in a well-ventilated place and keep the container tightly closed .

特性

IUPAC Name |

methyl 3-amino-5-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKEJVXMOMKWEPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40396712 | |

| Record name | methyl 3-amino-5-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

884497-46-5 | |

| Record name | Benzoic acid, 3-amino-5-fluoro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=884497-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 3-amino-5-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{4-[(E)-(4-bromophenyl)methylidene]-3-oxo-2-pentylcyclopentyl}acetic acid](/img/structure/B1307198.png)

![2,3-Dihydro-5H-1,4-dithiino[2,3-b]indole](/img/structure/B1307199.png)

![(E)-2-{[2-(3,5-dichlorophenoxy)-3-pyridinyl]carbonyl}-3-(dimethylamino)-2-propenenitrile](/img/structure/B1307226.png)

![(Z)-2-[4-(3-fluoropropoxy)phenyl]-3-(4-phenoxyanilino)-2-propenenitrile](/img/structure/B1307235.png)

![2-[(2-Amino-5-methoxyphenyl)dithio]-4-methoxyaniline](/img/structure/B1307240.png)